2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a reaction of amidines . The cyclopentane ring could be formed through a cyclization reaction. The amide group could be introduced through a reaction with an acyl chloride or an equivalent reagent. The thioether group could be introduced through a nucleophilic substitution reaction with a suitable sulfur nucleophile. The diethylamino group could be introduced through a reaction with diethylamine.Scientific Research Applications
Synthesis and Bioactivity of Pyrimidinone Derivatives
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : Research demonstrates the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds, synthesized using citrazinic acid as a starting material, have shown good antibacterial and antifungal activities, comparable to standard reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Activity of Heterocyclic Systems : Another study focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, again using citrazinic acid. The pharmacological screening of these compounds indicated significant anti-inflammatory activity, comparable to the reference drug Prednisolone (Amr et al., 2007).
Structural and Computational Study of Pyrimidinone : A combined X-ray structural and computational study of a pyrimidinone derivative revealed insights into its molecular structure, showcasing the compound's existence in a specific tautomeric form and providing a foundation for understanding its potential interactions and reactivities (Craciun et al., 1999).
Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : This research highlights the synthesis of new compounds with antimicrobial properties, using a key intermediate that may be structurally related to complex compounds like the one . Such studies underscore the potential for designing new antimicrobial agents based on sophisticated organic synthesis pathways (Bondock et al., 2008).
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-26(5-2)13-8-14-27-20-12-7-11-19(20)22(25-23(27)29)30-16-21(28)24-18-10-6-9-17(3)15-18/h6,9-10,15H,4-5,7-8,11-14,16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANMIMGWIFMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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